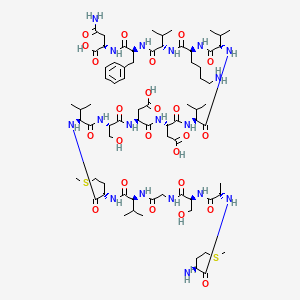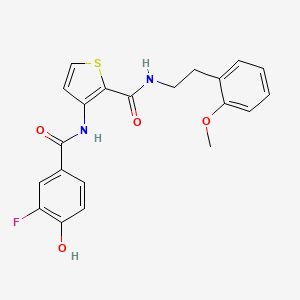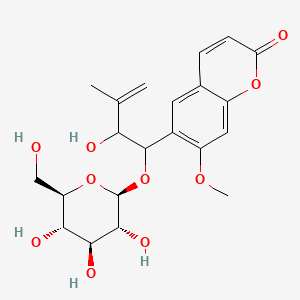
11-O-|A-D-glucopyranosyl thamnosmonin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-O-β-D-glucopyranosyl thamnosmonin is a coumarin glucoside that can be isolated from the roots of Angelica apaensis . This compound has been studied for its weak inhibitory activity on the aggregation of rabbit platelets induced by platelet-activating factor (PAF), arachidonic acid (AA), and adenosine diphosphate (ADP) .
Preparation Methods
Synthetic Routes and Reaction Conditions
11-O-β-D-glucopyranosyl thamnosmonin is typically isolated from natural sources, specifically the roots of Angelica apaensis . The extraction process involves the use of solvents to separate the compound from the plant material, followed by purification steps such as chromatography to obtain the pure compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods for 11-O-β-D-glucopyranosyl thamnosmonin. Most of the available data focuses on its extraction from natural sources rather than synthetic production .
Chemical Reactions Analysis
Types of Reactions
11-O-β-D-glucopyranosyl thamnosmonin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The glucopyranosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 11-O-β-D-glucopyranosyl thamnosmonin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from the reactions of 11-O-β-D-glucopyranosyl thamnosmonin depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
11-O-β-D-glucopyranosyl thamnosmonin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 11-O-β-D-glucopyranosyl thamnosmonin involves its interaction with molecular targets involved in platelet aggregation. The compound exerts its effects by inhibiting the aggregation of platelets induced by PAF, AA, and ADP . This inhibition is likely due to the compound’s ability to interfere with the signaling pathways that mediate platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
12-O-β-D-glucopyranosyl gosferol: Another coumarin glucoside isolated from the roots of Angelica apaensis.
Heraclenin: A furanocoumarin glucoside with similar anti-platelet aggregation activity.
Uniqueness
11-O-β-D-glucopyranosyl thamnosmonin is unique due to its specific glucopyranosyl substitution at the 11-O position, which distinguishes it from other coumarin glucosides. This unique structure contributes to its specific biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C21H26O10 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
6-[2-hydroxy-3-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-3-enyl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C21H26O10/c1-9(2)16(24)20(31-21-19(27)18(26)17(25)14(8-22)30-21)11-6-10-4-5-15(23)29-12(10)7-13(11)28-3/h4-7,14,16-22,24-27H,1,8H2,2-3H3/t14-,16?,17-,18+,19-,20?,21+/m1/s1 |
InChI Key |
MBCRBEHDCIJAQQ-ZIERPOLQSA-N |
Isomeric SMILES |
CC(=C)C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
CC(=C)C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



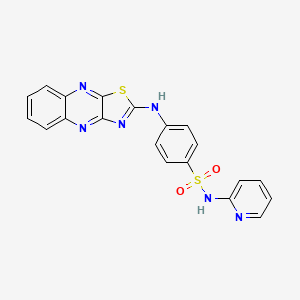

![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)
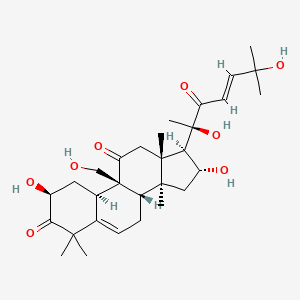

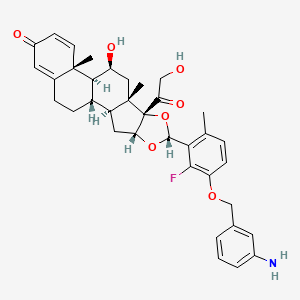
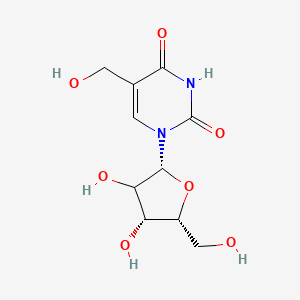
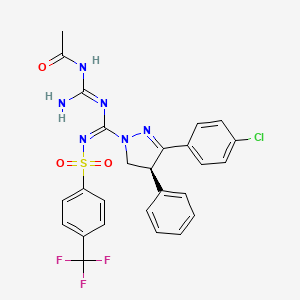
![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)
